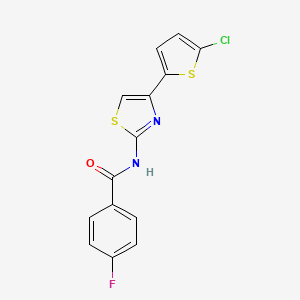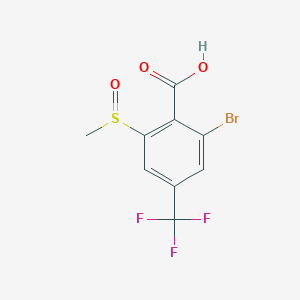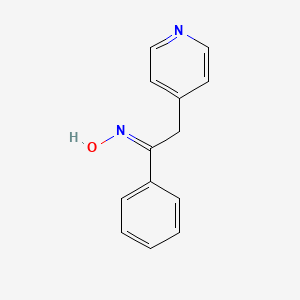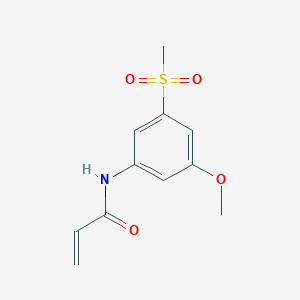
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-((3-chloro-4-fluorophenyl)sulfonyl)-4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine" is a chemically synthesized molecule that appears to be designed for biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl piperidine derivatives and their biological activities. These insights can be extrapolated to hypothesize about the potential characteristics and uses of the compound .
Synthesis Analysis
The synthesis of related sulfonyl piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine and subsequent N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes coupling benzenesulfonyl chloride with piperidine under pH control, followed by substitution at the oxygen atom with various electrophiles . These methods suggest that the synthesis of the compound would likely involve similar techniques, utilizing chlorides and piperidine as starting materials, and employing sulfonation and substitution reactions for the introduction of the sulfonyl and triazole groups.
Molecular Structure Analysis
The molecular structure of sulfonyl piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and one or more sulfonyl groups attached to aromatic rings . The presence of substituents like chloro, fluoro, and methyl groups, as well as a triazole ring, would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl piperidine derivatives is influenced by the functional groups present in the molecule. The sulfonyl group is typically a good leaving group, which can participate in substitution reactions. The presence of a triazole ring could also engage in various chemical reactions, given its three nitrogen atoms that can act as coordination sites or hydrogen bond donors/acceptors . These properties suggest that the compound may be reactive in biological systems and could be modified through chemical reactions to enhance its activity or specificity.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl piperidine derivatives are determined by their molecular structure. The presence of aromatic rings with electron-withdrawing groups like chloro and fluoro would likely increase the acidity of the hydrogen atoms on the nitrogen in the piperidine ring, affecting the compound's solubility and stability . The molecular weight, polarity, and solubility in various solvents would be key factors in determining the compound's suitability for biological applications, such as drug development.
Scientific Research Applications
Antimicrobial Activities
Compounds related to sulfonyl piperidine derivatives have been investigated for their antimicrobial properties. For instance, derivatives synthesized for targeting pathogens of Lycopersicon esculentum (tomato plants) showed significant potent antimicrobial activities against bacterial and fungal pathogens. These findings suggest potential agricultural applications in protecting crops from diseases (Vinaya et al., 2009).
Synthesis and Evaluation of Biological Activities
Several studies have focused on the synthesis of novel sulfonyl piperidine derivatives and their evaluation for biological activities. For example, novel amalgamations involving triazoles, piperidines, and thieno pyridine rings have been synthesized and showed interesting moderate to good antifungal activity, suggesting the potential for developing new antifungal agents (Darandale et al., 2013).
Inhibition of Human Carbonic Anhydrase Isozymes
Sulfonyl piperidine derivatives have been investigated as inhibitors of human carbonic anhydrase isozymes, which are relevant in various physiological processes including respiration, acid-base balance, and the formation of aqueous humor in the eye. Compounds incorporating sulfonyl piperidine structures have shown to inhibit isozymes I, II, IX, and XII, indicating potential therapeutic applications (Alafeefy et al., 2015).
Synthesis of Biologically Active Derivatives
The synthesis of biologically active derivatives of sulfonyl piperidine compounds has been explored, with studies focusing on derivatives bearing additional functional groups. These derivatives have been evaluated for their bioactivity, including enzyme inhibition, which could lead to the development of new therapeutic agents (Khalid et al., 2013).
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4O4S2/c1-19-9-17-18-14(19)25(21,22)10-4-6-20(7-5-10)26(23,24)11-2-3-13(16)12(15)8-11/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJXSSBPYJUEAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![rac-(4aR,8aS)-Octahydropyrano[3,4-b][1,4]oxazine hydrochloride](/img/structure/B2540345.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)
![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)
![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)


